molecular formula C9H9Cl2NO2 B8359595 N-Methyl-2-Methoxy-3,6-Dichlorobenzamide

N-Methyl-2-Methoxy-3,6-Dichlorobenzamide

Cat. No.: B8359595
M. Wt: 234.08 g/mol
InChI Key: ZMOSZHLXJKMIOE-UHFFFAOYSA-N
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Description

N-Methyl-2-Methoxy-3,6-Dichlorobenzamide is a benzamide derivative characterized by a methoxy group at position 2, chlorine atoms at positions 3 and 6, and a methyl-substituted amide moiety. Its synthesis likely involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with methylamine or via amidation of the corresponding acyl chloride . Substitutions on the benzamide core significantly influence its physicochemical and biological properties, as seen in analogues like 2,6-dichlorobenzamide (BAM) and Alda-1 .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

3,6-dichloro-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9Cl2NO2/c1-12-9(13)7-5(10)3-4-6(11)8(7)14-2/h3-4H,1-2H3,(H,12,13)

InChI Key

ZMOSZHLXJKMIOE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1OC)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Key Features References
2,6-Dichlorobenzamide (BAM) Cl (2,6), CONH₂ Herbicide metabolite; high water solubility; environmentally persistent
2-Amino-6-chloro-N-methylbenzamide Cl (6), NH₂ (2), N-CH₃ Hydrogen-bonding crystal structure; intermediate in drug synthesis
3,6-Dichloro-2-methoxybenzoic acid Cl (3,6), OCH₃ (2), COOH Precursor to benzamide derivatives; used in herbicide formulations (Dicamba)
Alda-1 Cl (2,6), CONH-(benzodioxole) ALDH2 enzyme activator; therapeutic potential in oxidative stress
N-Bromo-2,6-dichlorobenzamide Cl (2,6), Br (N-substituent), CONH₂ Higher LogP (2.23); analyzed via reverse-phase HPLC

Physicochemical Properties

  • Lipophilicity : The methoxy and methylamide groups in N-Methyl-2-Methoxy-3,6-Dichlorobenzamide increase lipophilicity compared to BAM (LogP ~1.5), enhancing membrane permeability. The N-bromo analogue has LogP 2.23, suggesting halogenation further elevates hydrophobicity .
  • Solubility : BAM’s high water solubility (due to lack of methoxy/methyl groups) contrasts with the target compound’s lower solubility, impacting environmental mobility .
  • Thermal Stability: 2-Amino-6-chloro-N-methylbenzamide exhibits a defined melting point (mp) and hydrogen-bonded crystal structure, whereas methoxy-substituted benzamides may show varied stability due to steric effects .

Data Tables

Table 1: Key Physicochemical Comparisons

Property This compound 2,6-Dichlorobenzamide (BAM) 3,6-Dichloro-2-methoxybenzoic acid
Molecular Weight ~264.5 g/mol 190.0 g/mol 221.0 g/mol
LogP ~2.5 (estimated) ~1.5 ~2.0
Water Solubility Low High Moderate
Primary Application Agrochemical/Pharma intermediate Herbicide metabolite Herbicide precursor (Dicamba)

Table 2: Environmental Persistence

Compound Degradation Pathway Half-Life in Soil
BAM Microbial hydrolysis (nitrilase-3) >100 days
Dichlobenil (BAM parent) Hydrolysis → BAM 30–60 days
Target Compound Likely microbial dechlorination/oxidation Not reported

Research Findings

Structural Flexibility : Methoxy and chloro substituents at positions 2, 3, and 6 enhance herbicidal activity but may increase environmental persistence compared to simpler benzamides like BAM .

Therapeutic Potential: Dichlorobenzamide derivatives (e.g., Alda-1) demonstrate isozyme-specific bioactivity, suggesting avenues for drug design .

Synthetic Challenges : Bromination or methylation of the amide nitrogen alters reactivity and purification requirements, as seen in N-bromo analogues .

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